Chloramine B

説明

Contextualization of N-Haloarenesulfonamidates in Contemporary Research

N-haloarenesulfonamidates, often referred to as organic N-haloamines, are a class of compounds that have garnered considerable attention from researchers due to their versatile reactivity. jusst.org These reagents, which include prominent members like Chloramine-T (CAT) and Chloramine (B81541) B (CAB), can act as sources of halonium cations and nitrogen anions. researchgate.netijraset.com This dual reactivity allows them to function as bases, nucleophiles, and oxidants, enabling a wide range of molecular transformations in organic synthesis. jusst.orgresearchgate.net The chemistry of these compounds is diverse, largely because their polarized N-X (where X is a halogen) bond facilitates reactions with a broad spectrum of functional groups. isca.me In contemporary research, there is a continuous drive to develop eco-friendly and cost-effective synthetic methodologies, and N-haloarenesulfonamidates are often considered in this context due to their stability and safe handling properties. jusst.org

Historical Academic Significance of Chloramine B

This compound (CAB), chemically known as sodium N-chlorobenzenesulfonamide, has been a subject of academic interest for over a century. tsijournals.com Its importance stems from its utility as a reliable oxidant and an efficient halogenating agent. tsijournals.com Historically, it has been employed in a variety of chemical transformations and analytical procedures. The academic significance of this compound is intertwined with that of its close analogue, Chloramine-T, with both compounds exhibiting similar reactivity patterns and being used in kinetic and mechanistic studies of various oxidation reactions. jusst.orgthieme-connect.com The ability of this compound to undergo a two-electron change in its reactions, typically yielding benzenesulfonamide (B165840) and sodium chloride as reduction products, has made it a predictable and valuable reagent in academic investigations. researchgate.net

Broad Research Domains Involving this compound as a Reagent

The applications of this compound extend across several research domains, a testament to its versatile chemical nature.

In synthetic organic chemistry, this compound is a well-established reagent. It serves as a potent oxidant for a variety of functional groups. jusst.orgtsijournals.com For instance, it has been utilized in the oxidative conversion of aryloximes to the corresponding arylaldehydes, a reaction that can be sluggish without the use of a catalyst. jusst.org

A significant application of this compound is in halogenation reactions. It is used as an oxidant in combination with a halogen source like potassium iodide (KI) or sodium bromide (NaBr) for the direct oxidative halogenation of terminal alkynes. organic-chemistry.orgorganic-chemistry.org This method provides a straightforward route to synthetically valuable 1-iodoalkynes and 1-bromoalkynes under mild reaction conditions and with good yields. organic-chemistry.orgorganic-chemistry.org The synthesis of this compound itself is a straightforward process, typically involving the reaction of benzenesulfonamide with chlorine in the presence of sodium hydroxide (B78521). chemicalbook.com

Table 1: Synthetic Applications of this compound

| Reaction Type | Substrate | Product | Notes |

|---|---|---|---|

| Oxidation | Aryloximes | Arylaldehydes | Often requires a catalyst. jusst.org |

This compound's oxidative properties are also harnessed in environmental and analytical sciences. It has applications in wastewater treatment, where it can be used for the degradation of organic pollutants. tsijournals.com For example, it has been investigated for the decolorization of textile effluents containing dyes like acid orange 8. isca.me In such applications, the efficiency of this compound can be enhanced by using it in conjunction with a catalyst, such as osmium tetroxide. isca.me

In analytical chemistry, this compound is employed as a titrimetric and spectrophotometric reagent for the determination of various substances. tsijournals.com A novel spectrophotometric method has been developed for the determination of this compound in environmental water samples. This method is based on its reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride hydrate (B1144303) (MBTH) and subsequent coupling with another reagent to form a colored product that can be quantified. tsijournals.com The stability of the resulting color and adherence to Beer's Law make it a reliable analytical procedure. tsijournals.com However, it is important to note that certain ions can interfere with the analysis, and masking agents may be required to eliminate these interferences. tsijournals.com

Table 2: Analytical Parameters for Spectrophotometric Determination of this compound

| Parameter | Value |

|---|---|

| λmax | 630 nm tsijournals.com |

| Stability of Color | Up to 24 hours tsijournals.com |

| Optimum Sulfuric Acid Concentration | 5N tsijournals.com |

The biological and medicinal chemistry fields have also found applications for this compound. It is recognized for its antiseptic, disinfectant, and fungicidal properties. tsijournals.com It demonstrates efficacy against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as viruses and fungi. tsijournals.com

In medicinal chemistry research, this compound is used as an oxidizing agent in kinetic and mechanistic studies of drug molecules. For instance, the oxidation of the anticonvulsant drug levetiracetam (B1674943) by this compound in an acidic medium has been investigated to understand its reaction kinetics. wjbphs.com Similarly, the oxidation of the local anesthetic tetracaine (B1683103) hydrochloride by this compound has been the subject of kinetic modeling studies. researchgate.netscispace.com These studies provide insights into the reaction mechanisms and help in understanding the metabolic fate of such drugs. While chloramines, in general, are used for water disinfection to protect public health, the specific research applications of this compound in this context are focused on its chemical reactivity and analytical detection. nih.govrsc.orgrisingsunmd.orgnih.govwaterrf.org

Structure

3D Structure of Parent

特性

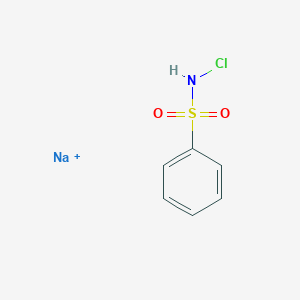

IUPAC Name |

sodium;benzenesulfonyl(chloro)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO2S.Na/c7-8-11(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNCILYKSYKEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80-16-0 (Parent) | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6041763 | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline] | |

| Record name | Chloramine-B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 20 PARTS WATER, MORE SOL IN HOT WATER; IN 25 PARTS ETHANOL, YIELDING TURBID SOLN; VERY SPARINGLY SOL IN ETHER, CHLOROFORM /TRIHYDRATE/ | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE POWDER | |

CAS No. |

127-52-6 | |

| Record name | Chloramine-B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloramine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAMINE-B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X76DR1ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-173 °C | |

| Record name | N-CHLOROBENZENESULFONAMIDE SODIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Derivatization Research of Chloramine B

Synthesis of Chloramine (B81541) B and Related Organic Chloramines

The synthesis of Chloramine B and other organic N-chloramines is a cornerstone of its chemistry, primarily involving the halogenation of sulfonamides. thieme-connect.dewikipedia.org

Pathways for Halogenation of Arenesulfonamides

The principal method for synthesizing this compound involves the N-halogenation of benzenesulfonamide (B165840). thieme-connect.de The established industrial process is the reaction of benzenesulfonamide with chlorine gas in a sodium hydroxide (B78521) (NaOH) solution. chemicalbook.comontosight.ai In this reaction, benzenesulfonamide is first dissolved in an aqueous NaOH solution to form its sodium salt. Chlorine is then introduced into the heated solution, leading to the formation of this compound with a high yield. chemicalbook.com

The general reaction can be summarized as: C₆H₅SO₂NH₂ + Cl₂ + 2NaOH → C₆H₅SO₂N(Cl)Na + NaCl + 2H₂O

A similar principle applies to the synthesis of related N-haloarenesulfonamides, such as Chloramine-T, which is derived from p-toluenesulfonamide. thieme-connect.de Organic N-chloramines are also commonly produced by the reaction of amines with an electrophilic chlorine source, such as sodium hypochlorite (B82951) (NaOCl) or tert-butyl hypochlorite. wikipedia.orgacsgcipr.org The choice of chlorinating agent and reaction conditions can be tailored to control the reaction. acsgcipr.org For instance, N-chlorosuccinimide (NCS) and dichloramine-T are other organic halogen sources used for more controlled chlorination under milder conditions. mdpi.com

Development of Novel Synthetic Routes for this compound Precursors

The primary precursor for this compound is benzenesulfonamide. The synthesis of arenesulfonamides and their precursors, arenesulfonyl chlorides, has been a subject of continuous development. Arenesulfonyl chlorides are typically prepared through the electrophilic substitution of an arene with a halosulfonic acid. thieme-connect.de For example, phenylsulfonyl chlorides can be prepared by the chlorosulfonation of toluene (B28343) derivatives. researchgate.net

Research has also focused on creating more efficient and environmentally benign synthetic pathways. For example, the thia-Fries rearrangement of aryl dialkylsulfamates presents a novel method for synthesizing arenesulfonamides that bear a hydroxy functionality. thieme-connect.de The development of new synthetic strategies for precursors is crucial for the cost-effective and sustainable production of this compound and its derivatives. mdpi.com

Functionalization and Derivatization of this compound

The chemical versatility of this compound makes it an excellent starting material for the synthesis of new functional molecules. rsc.org Research efforts have focused on its derivatization to create novel halogenating reagents and advanced biocides. rsc.orgresearchgate.net

Synthesis of N-Chloro-N-fluorobenzenesulfonylamine (CFBSA) and Other Halogenating Reagents

A significant derivatization of this compound is its conversion into N-chloro-N-fluorobenzenesulfonylamine (CFBSA), a highly reactive and practical chlorinating reagent. rsc.orgrsc.org CFBSA is prepared in high yield from the inexpensive this compound. rsc.orgresearchgate.net This novel reagent has demonstrated effectiveness in chlorinating a wide range of substrates with good to high yields and selectivity. rsc.orgrsc.org The synthesis involves the reaction of this compound with a fluorinating agent, making it an eco-friendly and potentially industrial-scale material. rsc.org The development of CFBSA and similar reagents like N-chloro-N-methoxybenzenesulfonamide highlights the potential of this compound as a platform for creating new synthetic tools. researchgate.netthieme-connect.com

Creation of Quaternary Ammonium (B1175870) (QA) N-Chloramine Biocides

To enhance biocidal efficacy and combat bacterial resistance, researchers have developed composite biocides by covalently linking an N-chloramine moiety with a quaternary ammonium compound (QAC). nih.govrsc.org This combination aims to create a synergistic effect, improving the speed and effectiveness of bacterial inactivation. rsc.org

A series of Gemini-quaternary ammonium (QA) N-chloramines were synthesized by connecting two N-chloramine units to a Gemini-QA core with varied alkyl linkers. aminer.cnsioc-journal.cn The synthesis is a multi-step process starting from commercial materials like 5,5-dimethylhydantoin. sioc-journal.cn Studies on the structure-activity relationship have shown that the length of the alkyl chain in the QA moiety is crucial for bactericidal activity. rsc.orgresearchgate.net Specifically, composite biocides with longer alkyl chains (e.g., 12 or 14 carbons) exhibit dramatically increased activity against microbes like MRSA and multi-drug resistant P. aeruginosa. rsc.org

Table 1: Synthesis of Gemini-Quaternary Ammonium (QA) N-Chloramine Biocides

| Starting Material | Key Reaction Steps | Final Product Structure | Reference |

|---|

Development of Quaternary Phosphonium (B103445) (QP) N-Chloramine Biocides

Building on the success of QA N-chloramines, researchers have synthesized quaternary phosphonium (QP) N-chloramine biocides. researchgate.netrsc.org QP compounds are structurally similar to QA salts and often exhibit potent antimicrobial capabilities. rsc.orgmdpi.com The synthesis involves multi-step chemical reactions to covalently combine an N-chloramine moiety and a QP moiety through aliphatic methylene (B1212753) linkers of varying lengths. researchgate.netrsc.orgresearchgate.net

Comparative studies have shown that QP N-chloramines can exhibit distinctively higher biocidal efficacy than their QA counterparts. researchgate.netrsc.orgrsc.org The length of the linker between the N-chloramine and QP moieties also plays a critical role in determining the biocidal activity, with a linker of twelve methylene units (–(CH₂)₁₂–) showing the highest efficacy, suggesting a synergistic action between the two functional parts. researchgate.netrsc.orgrsc.org

Table 2: Synthesis Route of Quaternary Phosphonium (QP) N-Chloramines

| Step | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| 1 | K₂CO₃, Br(CH₂)nBr, acetone, reflux | N-(ω-bromoalkyl)hydantoin | researchgate.net |

| 2 | PBu₃, CH₃CN, N₂, reflux; ion-exchange | Quaternary phosphonium precursor | researchgate.net |

Table 3: List of Compound Names

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | C₆H₅SO₂N(Cl)Na |

| Benzenesulfonamide | C₆H₅SO₂NH₂ |

| Sodium Hydroxide | NaOH |

| N-chloro-N-fluorobenzenesulfonylamine | CFBSA |

| Chloramine-T | CH₃C₆H₄SO₂NClNa |

| p-Toluenesulfonamide | CH₃C₆H₄SO₂NH₂ |

| Sodium Hypochlorite | NaOCl |

| tert-Butyl Hypochlorite | t-BuOCl |

| N-Chlorosuccinimide | NCS |

| Dichloramine-T | TsNCl₂ |

| Phenylsulfonyl chloride | C₆H₅SO₂Cl |

| 5,5-dimethylhydantoin | C₅H₈N₂O₂ |

| Quaternary Ammonium Compounds | QACs |

| Quaternary Phosphonium Compounds | QPs |

| Methicillin-resistant Staphylococcus aureus | MRSA |

| Pseudomonas aeruginosa | P. aeruginosa |

| Potassium Carbonate | K₂CO₃ |

| Tributylphosphine | PBu₃ |

Design of Novel N-Chloramine Precursors for Surface Immobilization

The development of materials with antimicrobial surfaces is a critical area of research, particularly for medical devices and high-contact surfaces, to prevent pathogen contamination. A prominent strategy involves the covalent immobilization of N-chloramine precursors onto various substrates. These precursors are molecules designed to be chemically bonded to a surface and subsequently "activated" by chlorination to create a biocidal N-Cl bond.

Research has focused on designing precursors that can be attached to inert polymer surfaces, such as polyurethane (PU). A successful approach involves synthesizing precursors that incorporate a photo-coupling group, which allows for immobilization via UV irradiation. One such group is the perfluorophenyl azide (B81097) (PFPA) unit. sioc-journal.cncdnsciencepub.com In this methodology, novel N-chloramine precursors containing a PFPA handle are synthesized. These precursors are then covalently grafted onto a PU film surface when exposed to UV light. cdnsciencepub.com The surface modification is typically confirmed through various analytical techniques, including Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM), which provide evidence of the chemical changes and new molecular layer on the substrate. cdnsciencepub.com

Once immobilized, the precursor-grafted surface is rendered biocidal by exposure to a simple chlorinating agent, such as dilute household bleach (a source of active chlorine). sioc-journal.cn This final step converts the nitrogen-containing moiety of the precursor into a potent N-chloramine. The design of these precursors can be further refined to enhance their antimicrobial efficacy. For instance, incorporating a quaternary ammonium (QA) unit into the precursor structure has been shown to lead to faster contact-killing of microbes. cdnsciencepub.com Furthermore, the length of the molecular linker between the surface anchor (like PFPA) and the nitrogen center can influence the surface chlorine content and, consequently, the antimicrobial performance. cdnsciencepub.com Studies have shown that precursors with longer linkers can lead to higher surface chlorine loading and improved biocidal efficacy. cdnsciencepub.com

A summary of representative novel N-chloramine precursors designed for surface immobilization is presented below.

| Precursor Type | Functional Units | Immobilization Method | Substrate | Key Finding |

| Pyridinium-based | Perfluorophenyl azide (PFPA), Pyridinium | UV Photo-coupling | Polyurethane (PU) Film | Precursors with shorter alkyl linkers demonstrated higher biocidal efficacy. sioc-journal.cn |

| Quaternary Ammonium-based | Perfluorophenyl azide (PFPA), Quaternary Ammonium (QA) | UV Photo-coupling | Polyurethane (PU) Film | The QA unit contributes to faster contact killing; longer linkers lead to higher chlorine content and efficacy. cdnsciencepub.com |

Integration of this compound Chemistry in Drug Discovery Synthesis

The unique reactivity of the nitrogen-chlorine (N-Cl) bond found in this compound and related N-chloro-sulfonamides makes them valuable reagents in synthetic organic chemistry. This utility extends into the realm of drug discovery, where the development of novel molecular architectures is paramount. The chemistry of these compounds is primarily leveraged for their ability to act as sources of electrophilic chlorine or as precursors to reactive nitrogen-centered species, enabling the synthesis of complex molecules for biological evaluation. atamanchemicals.com

Given the importance of chlorination, various synthetic methods are employed to introduce chlorine into diverse molecular scaffolds. Advanced methodologies focus on achieving high selectivity, allowing for the chlorination of complex molecules at specific positions. One such approach is the site-selective functionalization of aliphatic C–H bonds using N-chloroamides. nih.gov This method utilizes nitrogen-centered radicals to achieve chlorination with predictable regioselectivity, which is often challenging with traditional chlorinating agents like elemental chlorine. nih.gov

N-chloro compounds, such as Chloramine-T (a close structural analog of this compound), serve as effective reagents for creating chloro-containing heterocyclic molecules, which are common cores in many pharmaceuticals. For example, Chloramine-T has been used as an oxidizing agent in the synthesis of 8-chloro- cdnsciencepub.comCurrent time information in Bangalore, IN.semanticscholar.orgtriazolo[4,3-a]pyrazine derivatives. atamanchemicals.com It can also be used to synthesize β-chloro-N'-tosylamidines directly from olefins, a reaction that efficiently incorporates both a chlorine atom and a nitrogen-containing functional group in a single step. researchgate.net

Diarylamines are a class of compounds that feature prominently in medicinal chemistry and materials science. arkat-usa.org The synthesis of chlorinated diarylamine derivatives is of particular interest for developing new therapeutic agents, as the presence and position of chlorine atoms can significantly modulate biological activity. researchopenworld.com

Several synthetic strategies have been developed to produce libraries of these compounds for biological screening. A common method involves the nucleophilic aromatic substitution reaction between a polychlorinated aromatic ring and a substituted aniline (B41778). For instance, a variety of chlorinated diarylamines have been synthesized by reacting chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) with different anilines in the presence of a base. acs.org This approach allows for the creation of a diverse set of derivatives by varying the substituents on the aniline starting material. Subsequent biological assays of these compounds have identified structures with potent fungicidal and anticancer activities. researchopenworld.comacs.org

Another elegant method for accessing diarylamines is the Smiles rearrangement. arkat-usa.org A one-pot protocol has been developed where substituted phenols, arylamines, and chloroacetyl chloride react under microwave irradiation to yield various diarylamines in good yields. arkat-usa.org More advanced techniques include paired electrosynthesis, where the cathodic reduction of a carbon-halogen source generates a halogenating agent in situ, which then reacts with a diarylamine that is being oxidized at the anode. researchgate.net This electrochemical method allows for the selective chlorination of N,N'-diarylbenzidines, demonstrating a high-yielding and atom-economical approach to complex chlorinated structures. researchgate.net

The following table summarizes selected chlorinated diarylamine derivatives and their reported biological activities.

| Compound Class | Synthetic Method | Key Reactants | Reported Biological Activity |

| Polyhalo-isophthalonitriles | Nucleophilic Aromatic Substitution | Chlorothalonil, Substituted Anilines | Anticancer (Antiproliferative) researchopenworld.com |

| Substituted Diarylamines | Smiles Rearrangement | Substituted Phenols, Arylamines, Chloroacetyl Chloride | General synthetic intermediates for pharmacologically active molecules. arkat-usa.org |

| Chlorinated N,N'-diarylbenzidines | Paired Electrosynthesis | N,N'-diarylbenzidines, Carbon Tetrachloride | General synthetic method for selectively chlorinated products. researchgate.net |

| Chlorothalonil Derivatives | Nucleophilic Aromatic Substitution | Chlorothalonil, Phenyl Amines | Fungicidal (against cucumber downy mildew) acs.org |

Kinetic and Mechanistic Investigations of Chloramine B Reactivity

Oxidation Kinetics and Reaction Mechanisms

Chloramine (B81541) B (sodium N-chlorobenzenesulfonamide, CAB) is a versatile oxidizing agent whose reactivity has been the subject of numerous kinetic and mechanistic studies. As a stable compound with significant active chlorine content, it is an effective oxidant for a wide range of organic and inorganic substrates. core.ac.uk The chemistry of Chloramine B is complex, as it can generate several different reactive species depending on the pH of the medium. core.ac.uk In aqueous solutions, this compound, analogous to Chloramine-T, behaves as a strong electrolyte. core.ac.uk The redox potential of the CAB/benzenesulfonamide (B165840) couple is dependent on the pH and tends to decrease as the pH increases. core.ac.uk

Transition metals, particularly from the platinum group, are often employed as homogeneous catalysts to enhance the oxidative power of this compound, especially in alkaline media where its reactivity can be sluggish. researchgate.net Ruthenium(III) and Osmium(VIII) have been shown to be effective catalysts in the oxidation of various compounds by N-haloamines. jocpr.com

The use of transition metal catalysts facilitates the oxidation of various organic substrates by this compound. For instance, the oxidation of the pharmaceutical compound Calcium Dobesilate (CDM) by this compound is effectively catalyzed by Ruthenium(III) chloride in an alkaline (NaOH) medium. ajrconline.org Kinetic investigations of this reaction at 303K revealed a first-order dependence on the concentrations of both this compound [CAB] and Calcium Dobesilate [CDM]. ajrconline.org The reaction also showed a positive fractional order dependence on the concentrations of sodium hydroxide (B78521) [NaOH] and the Ruthenium(III) catalyst [RuCl3]. ajrconline.org The ionic strength of the medium had no significant effect on the reaction rate, suggesting that non-ionic species are involved in the rate-determining step. ajrconline.org

Similarly, the oxidation of p-aminoazobenzene (PAAB) by this compound in a sodium hydroxide medium is too slow to be practical but is efficiently catalyzed by Ruthenium(III) chloride. researchgate.net The catalytic constant for the Ru(III) catalysis was calculated at different temperatures. researchgate.net The catalytic efficiency of transition metal ions has been determined for the oxidation of various alcohols, and the sequence often correlates with the Irving-Williams order. researchgate.net

Table 1: Kinetic Data for the Ru(III)-Catalyzed Oxidation of Calcium Dobesilate by this compound in NaOH Medium at 303K

| Reactant/Catalyst | Order of Reaction | Reference |

|---|---|---|

| This compound [CAB] | First Order | ajrconline.org |

| Calcium Dobesilate [CDM] | First Order | ajrconline.org |

| Sodium Hydroxide [NaOH] | Positive Fractional Order (0.56) | ajrconline.org |

| Ruthenium(III) Chloride [Ru(III)] | Positive Fractional Order (1.102) | ajrconline.org |

Depending on the pH of the solution, this compound can exist in equilibrium with several potential reactive oxidizing species. core.ac.uk These species include dichloramine-B (PhSO2NCl2), N-chlorobenzenesulfonamide (C6H5SO2NHCl, also written as PhSO2NHCl), the anion (PhSO2NCl−), and hypochlorous acid (HOCl). ajrconline.org

In alkaline media, PhSO2NHCl is often postulated as the primary reactive oxidizing species. For the Ru(III)-catalyzed oxidation of Calcium Dobesilate, the reactive species is suggested to be PhSO2NCl−, which combines with the substrate in the presence of the catalyst to form the final products. ajrconline.org In the oxidation of metformin (B114582) hydrochloride in an alkaline medium, the conjugate acid PhSO2NHCl is also identified as the likely oxidizing species.

In acidic media, the conjugate free acid C6H5SO2NHCl is frequently proposed as the active oxidant. scispace.comresearchgate.netresearchgate.net This species is formed by the protonation of the anion PhSO2NCl−, which results from the dissociation of this compound in solution. core.ac.uk For the oxidation of tetracaine (B1683103) hydrochloride in perchloric acid, C6H5SO2NHCl has been postulated as the reactive oxidizing species that drives the reaction. scispace.comresearchgate.netresearchgate.net

The oxidative properties of this compound have been utilized to study the kinetics and mechanisms of degradation of various pharmaceutically active compounds. Such studies are crucial for understanding the stability and transformation of these drugs.

The kinetics and mechanism of the oxidation of Cinacalcet (B1662232) Hydrochloride by this compound have been investigated in a hydrochloric acid (HCl) medium at 308 K. researchgate.netasianpubs.orgbookpi.org The reaction stoichiometry was determined to be 1:2, meaning one mole of Cinacalcet Hydrochloride reacts with two moles of this compound. researchgate.netasianpubs.org The oxidation product was identified as an imine through chromatographic and spectroscopic analysis. bookpi.org

Kinetic studies revealed that the reaction rate has a first-order dependence on the concentration of both this compound and the cinacalcet substrate. bookpi.org Furthermore, a fractional-order dependence on the concentration of HCl was observed. bookpi.org The rate of the reaction was not significantly affected by variations in ionic strength or the addition of benzenesulfonamide (a reduction product of this compound). bookpi.org The reaction was studied at different temperatures to determine the thermodynamic activation parameters from Arrhenius plots. researchgate.netasianpubs.org

Table 2: Thermodynamic Activation Parameters for the Oxidation of Cinacalcet Hydrochloride by this compound

| Parameter | Description | Reference |

|---|---|---|

| Ea | Energy of Activation | researchgate.netasianpubs.org |

| ΔH≠ | Enthalpy of Activation | researchgate.netasianpubs.org |

| ΔS≠ | Entropy of Activation | researchgate.netasianpubs.org |

| ΔG≠ | Gibbs Free Energy of Activation | researchgate.netasianpubs.org |

Note: Specific values for the parameters are determined from Arrhenius plots in the cited studies.

A detailed kinetic study of the oxidation of the local anesthetic Tetracaine Hydrochloride (TCH) by this compound was conducted in a perchloric acid (HClO4) medium at 303 K. scispace.comresearchgate.net The stoichiometry of this reaction was found to be 1:5, indicating that one mole of TCH consumes five moles of this compound. scispace.comresearchgate.net The oxidation products were identified through spectral analysis. researchgate.net

The reaction kinetics demonstrated a first-order dependence on the initial concentration of this compound, [CAB]o, and a fractional-order dependence on the substrate concentration, [TCH]o. scispace.comresearchgate.netijraset.com Interestingly, the reaction rate was found to be independent of the acid concentration. scispace.comijraset.com The rate of reaction increased with a decrease in the dielectric constant of the medium (achieved by adding methanol), while variations in ionic strength or the addition of reaction products like benzenesulfonamide or sodium chloride had no significant effect on the rate. scispace.comresearchgate.net The conjugate free acid of this compound, C6H5SO2NHCl, is postulated as the reactive oxidizing species in this system. scispace.comresearchgate.netresearchgate.net A plausible mechanism and a corresponding rate law have been deduced from these experimental observations. scispace.com

Table 3: Effect of Reactant Concentrations on the Rate of Oxidation of Tetracaine Hydrochloride (TCH) by this compound (CAB)

| Variable | Change | Effect on Reaction Rate (k') | Inferred Kinetic Order | Reference |

|---|---|---|---|---|

| [CAB] | Increase | Proportional Increase | First | scispace.comresearchgate.net |

| [TCH] | Increase | Non-proportional Increase | Fractional | scispace.comresearchgate.net |

| [H⁺] | Increase | No significant change | Zero | scispace.comijraset.com |

Oxidation of Pharmaceutically Active Compounds

Oxidation of Calcium Dobesilate Monohydrate

The oxidation of Calcium Dobesilate Monohydrate (CDM), a vasoactive drug, by this compound (CAB) has been investigated, particularly in the presence of a catalyst. ajrconline.orgajrconline.org A kinetic study conducted at 303K in an alkaline sodium hydroxide (NaOH) medium with Ruthenium (III) chloride (RuCl₃) as a catalyst revealed specific reaction dynamics. ajrconline.orgajrconline.org The research demonstrated that the rate of oxidation exhibits a first-order dependence on the concentration of both this compound and Calcium Dobesilate Monohydrate. ajrconline.orgajrconline.org

Furthermore, the reaction shows a positive fractional-order dependence on the concentrations of both sodium hydroxide and the Ruthenium (III) catalyst. ajrconline.orgajrconline.org The study noted that variations in ionic strength, tested by adding sodium perchlorate, had no discernible effect on the reaction rate, suggesting that non-ionic species are involved in the rate-determining step. ajrconline.orgajrconline.org Similarly, the addition of halide ions or benzenesulfonamide (a reduction product of CAB) had a negligible impact on the reaction velocity. ajrconline.orgajrconline.org The investigation also observed a positive effect of the dielectric constant on the reaction rate. ajrconline.org The absence of polymerization when the reaction mixture was added to aqueous acrylonitrile (B1666552) indicates that the reaction does not proceed via a free radical mechanism. ajrconline.orgajrconline.org Based on these kinetic results, the proposed reactive species from this compound is PhSO₂NCl⁻, which interacts with the substrate in the presence of the catalyst to form the final products. ajrconline.orgajrconline.org

Table 1: Kinetic Data for the Oxidation of Calcium Dobesilate Monohydrate by this compound

| Parameter | Order of Reaction / Effect | Citation |

| [this compound] | First Order | ajrconline.orgajrconline.org |

| [Calcium Dobesilate Monohydrate] | First Order | ajrconline.orgajrconline.org |

| [NaOH] | Positive Fractional Order | ajrconline.orgajrconline.org |

| [RuCl₃] | Positive Fractional Order | ajrconline.orgajrconline.org |

| Ionic Strength | No Effect | ajrconline.orgajrconline.org |

| Added Benzenesulfonamide | Negligible Effect | ajrconline.orgajrconline.org |

| Free Radical Formation | Absent | ajrconline.orgajrconline.org |

Oxidation of Azo Dyes and Organic Pollutants

This compound has been explored as an oxidizing agent for the decolorization of azo dyes in wastewater treatment research. researchgate.netisca.me Azo dyes, such as Acid Orange 7, Red 2G, and Acid Orange 8, are significant components of textile industry effluents, and their removal is a key challenge. researchgate.netisca.me Kinetic studies on the oxidative decolorization of these dyes by this compound, often in an acidic medium, provide insight into the reaction mechanisms. researchgate.netjetir.org

For the oxidative decolorization of Acid Orange 7 with this compound in the presence of a Ruthenium (III) chloride catalyst, the reaction shows a first-order dependence on the concentration of both CAB and the dye. researchgate.net Interestingly, the rate has an inverse fractional-order dependence on the H⁺ concentration. researchgate.net A comparative study on the decolorization of Red 2G dye by this compound and Chloramine-T in an acidic medium found that CAB was a more effective oxidant, exhibiting a higher rate constant. jetir.org In this case, the reaction was first-order with respect to the oxidant and fractional-order with respect to the dye concentration. jetir.org

The oxidation of Acid Orange 8 with a this compound/osmium tetroxide system in an alkaline medium was also investigated. isca.me This process was found to effectively reduce the Chemical Oxygen Demand (COD), and phytotoxicity analysis showed the treated dye solution was less toxic. isca.me These studies highlight that this compound can be an effective reagent for breaking down complex aromatic rings and double bonds in dye molecules, making it a potentially valuable tool for treating industrial wastewater. researchgate.netisca.me

Table 2: Kinetic Findings for Azo Dye Decolorization by this compound

| Azo Dye | Medium | Catalyst | Order w.r.t. [CAB] | Order w.r.t. [Dye] | Order w.r.t. [H⁺] | Citation |

| Acid Orange 7 | Acidic | RuCl₃ | 1 | 1 | Inverse Fractional | researchgate.net |

| Red 2G | Acidic | None | 1.19 | Fractional | Inverse Fractional (-0.45) | jetir.org |

| Acid Orange 8 | Alkaline | OsO₄ | Studied | Studied | N/A (Alkaline) | isca.me |

Reactivity with Organic and Inorganic Substrates

Halogenation Pathways and Selectivity Studies

This compound, as an N-halogeno-N-metallo reagent, is a source of positive chlorine (Cl⁺) and can participate in halogenation reactions. researchgate.netresearchgate.net The introduction of a halogen atom to an organic substrate typically occurs through substitution or addition reactions. nih.gov The reactivity and selectivity of N-halo compounds like this compound are central to their utility in organic synthesis. researchgate.netrsc.org

The halogenation pathway can be influenced by the reaction conditions and the nature of the substrate. N-halosulfonamides can engage in electrophilic halogenation of activated aromatic compounds. rsc.org The selectivity of the halogenation, meaning which position on a molecule is halogenated, is governed by factors such as the stability of the intermediate species. chemistrysteps.com For instance, in radical halogenation, the preference for substitution at tertiary, secondary, and primary carbons is dictated by the relative stability of the corresponding carbon radicals. chemistrysteps.com While bromine radicals are known to be highly selective, chlorine-based reagents can also exhibit selectivity, which can be enhanced by reaction conditions. libretexts.org Directing groups on the substrate can also play a crucial role in achieving high regioselectivity in C-H halogenation reactions by acting as internal ligands that guide the reagent to a specific site. rsc.org

Comparative Reactivity with Other N-Halogeno-N-Metallo Reagents

The reactivity of this compound is often compared to its methylated analogue, Chloramine-T (CAT, sodium N-chloro-p-toluenesulfonamide). jetir.orgresearchgate.net Both are prominent members of the organic haloamines class and exhibit similar chemical behavior, acting as oxidizing and halogenating agents. ajrconline.orgresearchgate.net Their reactivity stems from their ability to act as sources of halonium cations, N-anions, and hypohalite species depending on the pH of the medium. jetir.orgresearchgate.net

A direct comparison of the oxidative power of this compound and Chloramine-T was conducted in the decolorization of Red 2G dye in an acidic medium. jetir.org The study found that the rate constants for the oxidation were higher with CAB compared to CAT under identical experimental conditions, indicating that this compound is the more potent oxidant in this specific redox system. jetir.org Both oxidants, however, followed similar kinetic patterns, with the reaction order being first-order with respect to the oxidant and showing an inverse fractional order dependence on the concentration of H⁺ ions. jetir.org The oxidation of n-propylamine and n-butylamine has also been studied using both CAB and CAT in an alkaline medium, providing further data for comparative analysis of their kinetic behavior. researchgate.net

Table 3: Comparative Rate Data for Oxidation of Red 2G by this compound and Chloramine-T at 301 K

| Oxidant | Order w.r.t. [Oxidant] | Order w.r.t. [HCl] | k (s⁻¹) | Citation |

| This compound (CAB) | 1.19 | -0.45 | 1.812 x 10⁻⁴ | jetir.org |

| Chloramine-T (CAT) | 1.16 | -0.50 | 1.023 x 10⁻⁴ | jetir.org |

Investigations into Auto-Decomposition and Decay Mechanisms

This compound, like other chloramines, is inherently unstable in aqueous solutions and can undergo auto-decomposition. nih.gov While much of the detailed research has focused on monochloramine (NH₂Cl) used in water disinfection, the fundamental principles of decay are relevant. nih.govdss.go.th The auto-decomposition process involves a complex set of reactions that lead to the reduction of active chlorine and the oxidation of the amine nitrogen. dss.go.th

The rate of this decomposition is influenced by several factors. canada.ca An increase in temperature accelerates the decay; for example, the half-life of monochloramine decreases significantly as the temperature rises from 4°C to 35°C. canada.ca The pH of the solution is also a critical factor, with decomposition rates generally increasing as the pH decreases. canada.ca The decomposition can proceed through pathways involving the formation of dichloramine and trichloramine as intermediates. canada.ca The presence of other substances, such as natural organic matter or inorganic ions like carbonate, bromide, and nitrite (B80452), can also influence the decay kinetics, often accelerating the decomposition of the chloramine residual. nih.govdss.go.th Kinetic models have been developed to describe these complex decay processes, accounting for the formation of intermediates and the influence of water quality parameters. nih.govmdpi.com

Formation and Characterization of Disinfection Byproducts Dbps Involving Chloramines

Mechanisms of DBP Formation during Chloramination

The reactions between chloramines and substances in the water are generally slower and less aggressive than those of free chlorine. researchgate.net This characteristic, while beneficial for maintaining a disinfectant residual in the distribution system, also allows for a unique set of chemical reactions that produce a different suite of DBPs. researchgate.netca.gov

Dissolved organic nitrogen (DON) is a crucial precursor for the formation of nitrogenous disinfection byproducts (N-DBPs) during chloramination. nih.govdergipark.org.tr Water sources impacted by wastewater effluents or algal blooms often have elevated levels of DON, which can increase the potential for N-DBP formation. researchgate.netresearchgate.net

DON comprises a complex mixture of compounds, including amino acids, proteins, and nucleic acids. dergipark.org.tr These organic nitrogen compounds can react with chloramines to form various N-DBPs. researchgate.net For instance, amino acids are known precursors for haloacetonitriles (HANs), haloacetamides (HAMs), and halonitromethanes (HNMs). engineering.org.cn Studies have shown that both the nitrogen from the DON and the nitrogen from the chloramine (B81541) molecule itself can be incorporated into the final DBP structure. hkust.edu.hknih.gov The ratio of DON to dissolved organic carbon (DOC) in the source water can also influence the types and quantities of N-DBPs formed. nih.gov For example, a higher DON/DOC ratio in certain fractions of organic matter has been correlated with a higher formation potential for N-nitrosodimethylamine (NDMA). nih.gov

The following table summarizes the role of different DON components as precursors to specific N-DBPs during chloramination.

| Precursor (DON Component) | Resulting N-DBP(s) |

| Amino Acids | Haloacetonitriles (HANs), Haloacetamides (HAMs), Halonitromethanes (HNMs), Aldehydes researchgate.netengineering.org.cn |

| Proteins, Pyrroles, Pyrimidines | Dichloroacetonitrile (B150184) (DCAN), Chloroform, Trichloronitromethane (TCNM) researchgate.net |

| Nitrogen-rich species (from wastewater/algal blooms) | Dichloroacetamide (DCAcAm) researchgate.net |

While chloramination is often employed to reduce the formation of regulated HAAs compared to chlorination, they are still formed, albeit generally at lower concentrations. nih.govgnest.org HAAs are carboxylic acids where halogen atoms have replaced hydrogen atoms on the methyl group of acetic acid. wikipedia.org The five most common HAAs (HAA5) are monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. highlandswater.com

The formation of HAAs during chloramination proceeds through the formation of haloorganic intermediates. dergipark.org.tr These intermediates can then undergo further reactions to form the final HAA products. dergipark.org.tr The specific pathways can be influenced by factors such as pH and the initial chlorine-to-nitrogen ratio. researchgate.netnih.gov For example, lower pH conditions (below 7) can cause monochloramine to decompose, leading to the formation of free chlorine, which can then react more readily with NOM to form more DBPs, including HAAs. researchgate.net The presence of bromide in the source water can lead to the formation of brominated HAAs. nih.gov

Research has shown that the formation of dihaloacetic acids can be more problematic during chloramination than trihalomethanes. researchgate.net

A significant concern with chloramination is the increased potential for the formation of a variety of N-DBPs. researchgate.netcsic.es These compounds are often more genotoxic and cytotoxic than their carbonaceous counterparts. researchgate.netcsic.es Major classes of N-DBPs formed during chloramination include N-nitrosamines, haloacetonitriles (HANs), haloacetamides (HAAms), and halonitromethanes (HNMs). nih.gov

The formation of these N-DBPs is complex and can be influenced by the presence of specific precursors. For example, phenolic compounds, even those without nitrogen, can lead to the formation of N-DBPs like dichloroacetonitrile and dichloroacetamide during chloramination. nih.gov

N-nitrosodimethylamine (NDMA) is a potent carcinogen that can be formed during chloramination at nanogram-per-liter levels. researchgate.net Its formation is a significant concern in drinking water treatment. nih.gov

Several pathways for NDMA formation have been proposed. One major pathway involves the reaction of monochloramine with dimethylamine (B145610) (DMA), a common NDMA precursor. researchgate.net This reaction can proceed through the formation of an unsymmetrical dimethylhydrazine (UDMH) intermediate, which is then oxidized to NDMA. researchgate.net Dichloramine, which can be present under typical chloramination conditions, can also react with DMA to form a chlorinated UDMH intermediate, which then oxidizes to NDMA. matec-conferences.org

Another proposed pathway involves a nucleophilic substitution reaction by a tertiary amine on chloramine, followed by oxidation, dehydration, and nitrosation. nih.gov This pathway has been suggested to be particularly relevant for aromatic tertiary amines. nih.gov The nitrosation step is considered the rate-limiting step in this mechanism. nih.gov Isotope labeling studies have indicated that the nitroso group in NDMA formed during chloramination originates mainly from the chloramine molecule. nih.gov

The following table outlines key proposed pathways for NDMA formation during chloramination.

| Precursor(s) | Key Intermediates | Proposed Pathway |

| Monochloramine + Dimethylamine | 1,1-dimethylhydrazine | Slow formation of the intermediate followed by rapid oxidation. researchgate.net |

| Dichloramine + Dimethylamine | Chlorinated unsymmetrical dimethylhydrazine (Cl-UDMH) | Nucleophilic substitution to form the intermediate, followed by oxidation. matec-conferences.org |

| Tertiary Amines + Chloramine | - | Nucleophilic substitution, oxidation, dehydration, and nitrosation. nih.gov |

Emerging contaminants, such as pharmaceuticals and personal care products, are increasingly detected in water sources and can act as precursors for DBP formation. researchgate.net During chloramination, these compounds can be transformed into N-DBPs.

For example, certain pharmaceuticals, particularly those containing tertiary amine functional groups, have been identified as potent precursors for NDMA, with some showing high molar yields of up to 90%. jksww.or.krkoreascience.kr The antibiotic ranitidine, for instance, has been studied as a model tertiary amine for NDMA formation. nih.gov Computational studies have proposed a four-step mechanism for its transformation involving nucleophilic substitution by chloramine, oxidation, dehydration, and finally, a rate-limiting nitrosation step. nih.gov

Other transformation reactions of emerging contaminants during chloramination can include dealkylation, hydroxylation, and chlorination. researchgate.net The resulting transformation products can sometimes be more toxic than the parent compound. researchgate.net

The presence of bromide in source water can lead to the formation of brominated disinfection byproducts (Br-DBPs) during chloramination. ca.govresearchgate.net These Br-DBPs are often significantly more cytotoxic and genotoxic than their chlorinated analogs. capes.gov.brnih.gov

During chloramination, monochloramine can oxidize bromide to form reactive bromine species, such as monobromamine and bromochloramine. ca.govcapes.gov.br These species are then primarily responsible for the formation of Br-DBPs. capes.gov.brnih.govresearchgate.net Unlike in chlorination where hypobromous acid plays a major role, in chloramination, its contribution to Br-DBP formation is minimal. capes.gov.brnih.gov

Chloramination tends to favor the formation of aromatic and nitrogenous polar Br-DBPs and is a milder process that can allow for the accumulation of polar intermediate Br-DBPs. ca.govcapes.gov.brresearchgate.net Research has identified numerous Br-DBPs formed during chloramination, including compounds like 2,4,6-tribromoresorcinol (B147546) and 2,6-dibromo-4-nitrophenol (B181593). ca.govcapes.gov.brnih.gov

The following table presents a selection of identified brominated disinfection byproducts formed during chloramination.

| Brominated DBP |

| 2,4,6-tribromoresorcinol ca.govcapes.gov.brnih.gov |

| 2,6-dibromo-4-nitrophenol ca.govcapes.gov.brnih.gov |

| 2,2,4-tribromo-5-hydroxy-4-cyclopentene-1,3-dione ca.govcapes.gov.brnih.gov |

| 2,2,4-dibromochloro-5-hydroxy-4-cyclopentene-1,3-dione ca.govcapes.gov.brnih.gov |

| 2,2,4-bromodichloro-5-hydroxy-4-cyclopentene-1,3-dione ca.govcapes.gov.brnih.gov |

Formation of Brominated Disinfection Byproducts (Br-DBPs)

Identification of Novel Polar Brominated Species

Recent research utilizing advanced analytical techniques, such as ultra-performance liquid chromatography/electrospray ionization-triple quadrupole mass spectrometry, has enabled the detection of a wide array of new polar brominated DBPs (Br-DBPs) formed during chloramination. nih.govacs.orgca.gov In one study, as many as 29 different aliphatic, aromatic, and nitrogenous polar Br-DBPs were detected. nih.govca.gov

Among these, five novel polar Br-DBPs were tentatively identified:

2,4,6-tribromoresorcinol

2,6-dibromo-4-nitrophenol

2,2,4-tribromo-5-hydroxy-4-cyclopentene-1,3-dione

2,2,4-dibromochloro-5-hydroxy-4-cyclopentene-1,3-dione

2,2,4-bromodichloro-5-hydroxy-4-cyclopentene-1,3-dione nih.govca.gov

Unlike chlorination, chloramination tends to favor the formation of aromatic and nitrogenous polar Br-DBPs. nih.govca.gov The milder reactivity of chloramine allows for the accumulation of these polar intermediate Br-DBPs. nih.govca.gov In contrast, chlorination produces a broader range and higher concentrations of Br-DBPs. acs.org For instance, one comparative study found 96 unique Br-DBP formulas from chlorination versus only 10 from chloramination. acs.org

Quantitative Kinetic Modeling of Br-DBP Formation

Modeling results have revealed the key reactive species responsible for Br-DBP formation:

Bromochloramine and monobromamine were identified as the major contributors, accounting for 54.2–58.1% and 41.7–45.7% of the formed Br-DBPs, respectively. nih.govacs.org

Hypobromous acid played a minor role, contributing only 0.2% to the formed Br-DBPs. nih.govacs.org

Direct reactions between monochloramine and natural organic matter were responsible for the majority (93.7–95.1%) of the formed chlorinated DBPs. nih.govacs.org

The model also indicated that the concentrations of hypochlorous acid and hypobromous acid during chloramination are extremely low (at ng/L or sub-ng/L levels), which is insufficient to cause the decomposition of the polar intermediate Br-DBPs that accumulate. nih.govacs.org The development of such kinetic models is crucial for predicting DBP formation under various water treatment conditions. researchgate.netnih.gov

Influencing Factors on DBP Yields and Speciation

Several factors significantly influence the formation, types, and concentrations of DBPs during water disinfection with chloramines. nih.govmdpi.com These include the chemical properties of the water, the concentration of the disinfectant, and the nature of the organic precursors present.

Effects of pH and Disinfectant Concentration on DBP Generation

The pH of the water is a critical parameter affecting DBP formation. nih.govdeswater.com Generally, higher pH levels tend to favor the formation of THMs, while lower pH levels can promote the formation of some HAAs. nih.govdeswater.com Specifically for nitrogenous DBPs, their formation is also favored at higher pH levels. nih.gov Maintaining a neutral pH around 7.0 is often recommended to minimize the formation of many harmful DBPs. nih.gov However, the optimal pH for controlling all DBP classes remains a subject of ongoing research. iwaponline.com

The concentration of the disinfectant also directly impacts DBP formation. Higher doses of chloramine and longer contact times can lead to increased concentrations of DBPs. mdpi.comresearchgate.net Studies have shown a positive correlation between the disinfectant dose and the formation of THMs and HAAs. mdpi.comdeswater.com

Table 1: Effect of pH on THM and HAA Formation during Chlorination

This table illustrates general trends observed during chlorination, which can provide insights into halogenated DBP formation. Specific kinetics with chloramine B may vary.

| pH | THM Concentration (µg/L) after 24h deswater.com | HAA Concentration Trend with Increasing pH deswater.com |

|---|---|---|

| 6 | 14.5 | Decreases |

| 7 | 28.2 | Decreases |

| 8 | 30.4 | Decreases |

Impact of Precursor Characteristics (e.g., Natural Organic Matter)

Natural organic matter (NOM) is a complex mixture of organic compounds derived from the decomposition of plant and animal matter, and it serves as the primary precursor for DBP formation. nih.goviwaponline.com The concentration and characteristics of NOM in the source water significantly influence the types and amounts of DBPs produced. mdpi.comnih.gov

Key characteristics of NOM that affect DBP formation include:

Hydrophobicity: Hydrophobic fractions of NOM are often major contributors to DBP formation. iwaponline.com

Aromaticity: Aromatic compounds within NOM are significant precursors. mdpi.com

Functional Groups: The presence of specific functional groups, such as phenolic moieties, can lead to the formation of particular DBPs like THMs. iwaponline.com

Higher concentrations of total organic carbon (TOC), a measure of NOM, generally lead to higher DBP formation. mdpi.com The composition of NOM can vary seasonally and by water source (e.g., surface water vs. groundwater), which in turn affects the DBP profile. nih.goviwaponline.com

Comparative DBP Profiles in Chlorinated vs. Chloraminated Systems

The choice between chlorine and chloramine as a disinfectant has a profound impact on the resulting DBP profile.

Trihalomethanes (THMs) and Haloacetic Acids (HAAs): Chloramination generally produces significantly lower levels of THMs and HAAs compared to chlorination. mdpi.comresearchgate.netuab.edu One study reported that chlorination resulted in approximately 40 to 140 times more THMs than chloramination under similar conditions. mdpi.com

Nitrogenous DBPs (N-DBPs): Chloramination can lead to the formation of a greater variety and higher concentrations of N-DBPs, such as nitrosamines, due to the introduction of ammonia. acs.orgresearchgate.net

Brominated DBPs (Br-DBPs): Chlorination tends to be more efficient at reacting with bromide to form Br-DBPs, resulting in a higher diversity and concentration of these compounds compared to chloramination. acs.org However, chloramination can favor the formation of more aromatic and nitrogenous Br-DBPs. acs.orgnih.govca.gov

Table 2: Comparative DBP Formation

| DBP Class | Chlorination | Chloramination |

|---|---|---|

| THMs | Higher Formation mdpi.comuab.edu | Lower Formation mdpi.comuab.edu |

| HAAs | Higher Formation uab.edu | Lower Formation uab.edu |

| N-DBPs | Lower Formation | Higher Formation acs.orgresearchgate.net |

| Br-DBPs | More Diverse, Higher Total Concentration acs.org | Fewer Total Species, More Aromatic/Nitrogenous acs.orgnih.gov |

Advanced Oxidation Processes Aops Incorporating Chloramines

Principles and Mechanisms of UV/Chloramine (B81541) AOPs

The fundamental principle of UV/chloramine AOPs lies in the photolysis of chloramines by UV light to generate a cascade of reactive species that are effective in degrading a wide range of contaminants. jst.go.jp This process is distinct from other UV-based AOPs, such as UV/hydrogen peroxide, due to the unique chemistry of chloramine photolysis and the variety of radicals produced. nih.gov

Photolytic Pathways and Quantum Yield Determinations for Chloramines

The photolytic degradation of chloramines upon UV irradiation initiates the AOP. The efficiency of this initial step is quantified by the quantum yield, which represents the number of molecules transformed per photon absorbed. There is a notable variance in the reported quantum yields for different chloramine species, which is influenced by factors such as the specific chloramine (monochloramine, dichloramine, or trichloramine) and the wavelength of the UV light. ethz.chresearchgate.net

For instance, the quantum yield for monochloramine (NH2Cl) photolysis has been reported to be significantly higher at a wavelength of 222 nm compared to 282 nm. ethz.ch Conversely, trichloramine (NCl3) exhibits the opposite trend. ethz.ch Under 254 nm UV light from a low-pressure mercury lamp, the quantum yield for monochloramine has been reported as 0.4 mol Es⁻¹ at pH 9. capes.gov.br Other studies have reported quantum yields for NH2Cl and dichloramine (NHCl2) of 0.35 and 0.75, respectively. nih.gov More recent kinetic modeling has suggested quantum yields for radical generation from the UV photolysis of NH2Cl to be around 0.20. acs.org The discrepancies in these values can be attributed to the complexity of the subsequent radical chain reactions and the scavenging effects of chloramines themselves. researchgate.netacs.org

The primary photolytic pathway for monochloramine involves the cleavage of the N-Cl bond, producing an aminyl radical (•NH2) and a chlorine radical (Cl•). researchgate.net These primary radicals then trigger a series of secondary reactions, leading to the formation of other reactive species.

Table 1: Reported Quantum Yields for Chloramine Photolysis

| Chloramine Species | UV Wavelength (nm) | pH | Quantum Yield (mol Es⁻¹) | Reference |

| Monochloramine (NH2Cl) | 254 | 9 | 0.4 | capes.gov.br |

| Monochloramine (NH2Cl) | Not Specified | Not Specified | 0.35 | nih.gov |

| Dichloramine (NHCl2) | Not Specified | Not Specified | 0.75 | nih.gov |

| Monochloramine (NH2Cl) | Not Specified | Not Specified | 0.20 (for radical generation) | acs.org |

| Trichloramine (NCl3) | LP & MP Lamps | Not Specified | > 2.0 | researchgate.net |

Note: Es stands for Einstein, a unit corresponding to one mole of photons.

Formation and Scavenging of Reactive Radicals (e.g., •OH, Cl•, ClO•)

The UV photolysis of chloramines initiates a complex series of reactions that generate various reactive radicals, including the hydroxyl radical (•OH), chlorine radical (Cl•), and chlorinyl radical (ClO•). nih.govjst.go.jp The chlorine radical can react with chloride ions to form the dichloride radical anion (Cl2•-). researchgate.net These radicals are powerful oxidizing agents that can degrade a wide array of organic contaminants. serviceindustrynews.netresearchgate.net

The relative contribution of each radical to the degradation of a specific contaminant depends on the water matrix and the contaminant's structure. nih.govcurtin.edu.au For example, in the degradation of gemfibrozil (B1671426) and naproxen (B1676952), both primary radicals (•OH and Cl•) and the secondary radical ClO• were found to be dominant in pure water. nih.gov

However, the efficiency of the UV/chloramine process is also influenced by the scavenging of these reactive radicals. nih.gov Radical scavengers are substances that react with the radicals, reducing their availability to degrade target contaminants. Chloramines themselves can act as significant radical scavengers. nih.gov Other common scavengers in water include natural organic matter, bicarbonate, and chloride ions. nih.govwaterrf.org The presence of chloride, for instance, can lead to the formation of Cl2•-, which may be less reactive with certain contaminants compared to •OH. acs.org

Modeling of Contaminant Degradation Kinetics in UV/Chloramine Systems

Predictive kinetic models are essential tools for understanding and optimizing the performance of UV/chloramine AOPs. stanford.edu These models aim to simulate the degradation of contaminants by accounting for the complex interplay of photolysis, radical formation, and scavenging reactions. acs.orgnih.gov

A key challenge in developing accurate models is the need for precise quantum yields and reaction rate constants for the numerous elementary reactions involved. nih.gov Early models were often unable to simultaneously predict the loss of both chloramines and target contaminants due to inaccuracies in these parameters and the omission of important reaction pathways, such as those involving the fate of the aminyl radical (•NH2). nih.gov

More recent models have incorporated refined quantum yields and a more comprehensive set of reactions, including the formation of radical scavengers like nitric oxide (•NO) and nitrite (B80452) (NO2-) from •NH2. nih.gov These advanced models have shown better agreement with experimental data for the degradation of compounds like 1,4-dioxane. nih.gov Steady-state kinetic models have also been developed to quantify the specific roles of different radical species in contaminant degradation under various water matrix conditions. nih.gov For example, such models have successfully predicted the degradation kinetics of gemfibrozil and naproxen in real water samples by considering the effects of chloride and bicarbonate. nih.gov

Performance Evaluation in Water Treatment Applications

The UV/chloramine AOP has been evaluated for its effectiveness in treating contaminated water, particularly in the context of potable reuse, where high-quality water is produced from treated wastewater. acs.orgresearchgate.net

Efficacy in Degrading Recalcitrant Micropollutants

The UV/chloramine process has demonstrated considerable efficacy in degrading a variety of recalcitrant micropollutants that are often resistant to conventional treatment methods. researchgate.netmdpi.com These include pharmaceuticals, personal care products, and industrial chemicals. researchgate.netmdpi.com

One study found that the UV/chlorine process readily degraded over 52% of 12 target micropollutants, with removal efficiencies ranging from 7.7% to 64.2% higher than with chlorination or UV irradiation alone. mdpi.comresearchgate.net Notably, carbamazepine (B1668303), which is resistant to both chlorination and UV photolysis individually, was degraded by 52.1% with the combined process. mdpi.com The degradation efficiency generally increases with higher initial chlorine concentrations. mdpi.com The process has also been shown to be effective for the removal of N-nitrosodimethylamine (NDMA) and its precursors. researchgate.net

The performance of the UV/chloramine AOP can be comparable to the more established UV/hydrogen peroxide AOP for the degradation of certain contaminants like 1,4-dioxane, benzoate, and carbamazepine across a range of pH values. acs.org In some cases, particularly at lower pH, the UV/free chlorine AOP (which can involve chloramines) has shown even greater efficiency. acs.org

Table 2: Degradation of Selected Micropollutants by UV/Chloramine AOP

| Micropollutant | Initial Concentration Range (ng/L) | Degradation Efficiency (%) | Reference |

| Carbamazepine | 8.6 - 42.5 | 52.1 | mdpi.com |

| 17β-Estradiol | 8.6 - 42.5 | <20 (by UV alone) | mdpi.com |

| Estrone | 8.6 - 42.5 | <20 (by UV alone) | mdpi.com |

| Bisphenol A | 8.6 - 42.5 | <20 (by UV alone) | mdpi.com |

| Clofibric Acid | 8.6 - 42.5 | >52 (by UV/chlorine) | mdpi.com |

| Naproxen | 8.6 - 42.5 | >52 (by UV/chlorine) | mdpi.com |

Impact on Water Quality Parameters in Potable Reuse Schemes

In potable reuse applications, which often involve reverse osmosis (RO), chloramines are frequently used to control biofouling on the membranes. acs.orgresearchgate.net These chloramines can pass through the RO membranes and enter the downstream UV-AOP, making the UV/chloramine process an inherent part of the treatment train. nih.govacs.org

The presence of chloramines in the UV-AOP can have both beneficial and detrimental effects on water quality. On the one hand, the radicals generated from chloramine photolysis contribute to the degradation of micropollutants. researchgate.netnih.gov On the other hand, chloramines are strong scavengers of hydroxyl radicals, which can reduce the efficiency of the AOP if not properly managed. nih.govnih.gov

The ratio of monochloramine to dichloramine can significantly influence the performance of the UV-AOP, as they have different molar absorption coefficients and radical scavenging capacities. nih.gov For instance, monochloramine absorbs UV light more strongly at 254 nm than dichloramine, which can shield the more efficient photolysis of free chlorine if it is also present. nih.gov

A key consideration in any chlorine-based AOP is the potential formation of disinfection byproducts (DBPs). While some studies suggest that the UV/chlorine process can form lower levels of known DBPs compared to chlorination alone, the potential for DBP formation may be higher. mdpi.com Careful control of the process is therefore necessary to minimize the formation of undesirable byproducts. curtin.edu.au

Challenges and Future Research Directions in Chloramine-Based AOPs

The integration of chloramines into Advanced Oxidation Processes (AOPs) presents a promising avenue for water treatment, yet it is accompanied by a set of unique challenges that necessitate further investigation. The complexity of chloramine chemistry, the potential for disinfection byproduct (DBP) formation, and the need to optimize process efficiency are primary areas of concern for researchers and engineers.

A significant challenge lies in the intricate reaction mechanisms of chloramine-based AOPs. Unlike the well-characterized UV/H₂O₂ process, the photolysis of chloramines produces a variety of reactive species, including hydroxyl radicals (•OH), reactive chlorine species (RCS) like chlorine radicals (Cl•) and dichloride radicals (Cl₂•⁻), and reactive nitrogen species. researchgate.net The contribution of each of these radicals to contaminant degradation is not yet fully understood and can be influenced by various water quality parameters. researchgate.netosti.gov Furthermore, current kinetic models for UV/chloramine AOPs have been found to contain inaccuracies, such as incorrect quantum yields for chloramines and a failure to account for the fate of certain radicals like •NH₂. acs.orgacs.org This complexity makes it difficult to predict and model the degradation of target contaminants accurately.

The formation of undesirable disinfection byproducts (DBPs) is another major hurdle. While chloramination is often employed to reduce the formation of regulated trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination, it can lead to the formation of other, often more toxic, nitrogenous DBPs (N-DBPs) such as nitrosamines. wqa.orgresearchgate.netmdpi.com The application of UV light in conjunction with chloramines can further influence the formation of these byproducts. researchgate.net There is a pressing need for more research to identify the full spectrum of DBPs formed during chloramine-based AOPs and to assess their toxicological relevance. researchgate.netresearchgate.net Recently, a new chloramine DBP, the chloronitramide anion, was identified, highlighting the need for ongoing research into the byproducts of these processes. bdlaw.com

Table 1: Comparison of Challenges in Different AOPs

| Challenge | UV/Chloramine AOP | UV/H₂O₂ AOP | Ozonation |

| Primary Oxidants | •OH, RCS, Reactive Nitrogen Species researchgate.net | •OH nih.gov | O₃, •OH mdpi.com |

| Byproduct Formation | N-DBPs (e.g., nitrosamines), other halogenated DBPs wqa.orgresearchgate.netmdpi.com | Fewer regulated DBPs, but potential for bromate (B103136) formation mdpi.com | Bromate, aldehydes researchgate.netmdpi.com |

| pH Sensitivity | Formation of different chloramine species is pH-dependent canada.ca | Less sensitive than other AOPs | Highly pH-dependent nih.gov |

| Process Modeling | Complex, with inaccurate quantum yields and radical pathways in current models acs.orgacs.org | Relatively well-established models | Complex due to multiple reaction pathways nih.gov |

| Operational Costs | Potential for lower reagent costs if residual chloramines are utilized acs.org | High cost of H₂O₂ mdpi.com | High energy consumption mdpi.com |

Future research should be directed towards several key areas to overcome these challenges and advance the application of chloramine-based AOPs.

A primary focus should be on elucidating the fundamental reaction mechanisms. This includes determining accurate quantum yields for different chloramine species and developing comprehensive kinetic models that can predict contaminant degradation and DBP formation under various water matrix conditions. acs.orgacs.org Investigating the individual and synergistic roles of •OH, RCS, and reactive nitrogen species is crucial for process optimization. researchgate.net

Further research is essential to comprehensively identify and quantify the formation of DBPs, particularly emerging and unregulated compounds. researchgate.netmdpi.com Toxicological studies are needed to evaluate the health risks associated with these byproducts and to inform the development of strategies to minimize their formation. researchgate.net This includes understanding how operational parameters such as pH, UV dose, and the chlorine-to-ammonia ratio influence DBP speciation and concentration. canada.ca

Optimizing the efficiency and cost-effectiveness of chloramine-based AOPs is another critical research direction. This involves exploring the potential of using residual chloramines already present in water for potable reuse applications as the primary oxidant in UV-AOPs, which could offer significant cost savings by reducing the need for additional chemical reagents. acs.org Comparative studies with other AOPs, such as UV/H₂O₂, are necessary to evaluate the relative performance and economic viability for treating specific contaminants. acs.orgnih.gov

Table 2: Future Research Directions for Chloramine-Based AOPs

| Research Area | Key Objectives |

| Mechanistic Understanding | - Determine accurate quantum yields for chloramine species. acs.org - Develop comprehensive kinetic models for contaminant degradation and DBP formation. acs.org - Elucidate the roles of different radical species (•OH, RCS, reactive nitrogen species). researchgate.net |

| Disinfection Byproduct (DBP) Management | - Identify and quantify the full spectrum of DBPs formed. researchgate.net - Conduct toxicological assessments of identified DBPs. researchgate.net - Develop strategies to minimize DBP formation by optimizing operational parameters. canada.ca |